molecular formula C21H17N3O4S B2876538 Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1021218-29-0

Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

Cat. No.: B2876538
CAS No.: 1021218-29-0
M. Wt: 407.44
InChI Key: QOBIXQRPWXDODX-UHFFFAOYSA-N
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Description

Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted at the 6-position with a 3-methoxyphenyl group and at the 3-position with a carboxamido-linked methyl benzoate moiety. This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active molecules. The 3-methoxy group on the phenyl ring may influence electronic and steric properties, while the methyl benzoate moiety could enhance solubility or serve as a metabolic handle for prodrug activation .

The compound belongs to the imidazo[2,1-b]thiazole family, a scaffold noted for its versatility in medicinal chemistry, particularly in anti-inflammatory, anticancer, and antimicrobial applications .

Properties

IUPAC Name

methyl 4-[[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-27-16-5-3-4-14(10-16)17-11-24-18(12-29-21(24)23-17)19(25)22-15-8-6-13(7-9-15)20(26)28-2/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBIXQRPWXDODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among imidazo[2,1-b]thiazole derivatives include substituents at the 6-position of the thiazole ring and modifications to the carboxamido-benzoate group. Below is a comparative analysis:

Compound Name/Structure 6-Position Substituent Biological Activity/Properties Key Reference(s)
Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate 3-Methoxyphenyl No direct activity data; inferred potential based on structural analogs (e.g., COX-2 inhibition)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives (e.g., Compound 6a) 4-Methylsulfonylphenyl COX-2 inhibition (IC₅₀ = 1.2–1.4 μM)
5-Methoxy-3-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole hydrobromide (9d) 3-Methoxyphenyl Structural data (m.p. 272–273°C; IR/NMR confirmed)
Ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide 4-Bromophenyl Intermediate for hydrazide derivatives with antibacterial activity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid 4-Chlorophenyl Catalogued as a chemical intermediate; no explicit bioactivity

Key Observations:

Substituent Position and Bioactivity:

  • The 4-methylsulfonylphenyl substituent in Compound 6a demonstrates potent COX-2 inhibition (IC₅₀ = 1.2 μM), attributed to the electron-withdrawing sulfonyl group enhancing target binding . In contrast, the 3-methoxyphenyl group in the target compound may reduce COX-2 affinity due to steric hindrance or altered electronic effects.
  • Halogenated derivatives (e.g., 4-bromo- or 4-chlorophenyl) are often intermediates for further functionalization, such as hydrazide derivatives with reported antibacterial activity .

Role of the Carboxamido-Benzoate Group:

  • The methyl benzoate moiety in the target compound is structurally distinct from ethyl ester or hydrazide derivatives (e.g., ). Esters are typically hydrolyzed in vivo to active acids, suggesting the target compound could act as a prodrug.

Physicochemical and Spectral Comparisons

  • Melting Points: Compound 9d (3-methoxyphenyl derivative): 272–273°C . 4-Methylsulfonylphenyl analog (6a): Not reported, but its potency suggests favorable solubility for cellular uptake.
  • Spectral Data:
    • The target compound’s 3-methoxyphenyl group would exhibit characteristic IR peaks near 1250 cm⁻¹ (C-O stretch) and 1H-NMR signals for methoxy protons at ~3.8 ppm, consistent with analog 9d .

Preparation Methods

Cyclocondensation of Thiazole and Imidazole Precursors

The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation. A common approach involves reacting 2-aminothiazoles with α-haloketones or α-haloesters under basic conditions. For example:

  • Step 1 : 2-Amino-4-(3-methoxyphenyl)thiazole is synthesized by treating thiourea with 3-methoxyphenylacetonitrile in the presence of bromine.
  • Step 2 : The amino group undergoes cyclization with ethyl α-bromophenylacetate to form the imidazo[2,1-b]thiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Catalysts: Triethylamine or K₂CO₃
  • Yield: 60–75%.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

To introduce the 3-methoxyphenyl group at position 6, Suzuki-Miyaura coupling is employed post-cyclization:

  • Intermediate : 6-Bromoimidazo[2,1-b]thiazole-3-carboxylic acid.
  • Coupling Partner : 3-Methoxyphenylboronic acid.
  • Conditions :
    • Catalyst: Pd(PPh₃)₄
    • Base: Na₂CO₃
    • Solvent: Dioxane/water (4:1)
    • Temperature: 90°C, 12 hours
    • Yield: 70–85%.

Carboxamido-Benzoate Esterification

Amide Bond Formation

The 3-carboxamido group is introduced via coupling reactions:

  • Activation : Imidazo[2,1-b]thiazole-3-carboxylic acid is activated using HATU or EDC/HOBt.
  • Coupling : Reacted with methyl 4-aminobenzoate in DMF or dichloromethane.
  • Conditions :
    • Temperature: 0–25°C
    • Time: 4–8 hours
    • Yield: 65–80%.

Side Reactions :

  • Over-activation leading to oxazolone byproducts.
  • Competitive ester hydrolysis under acidic/basic conditions.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility but requires post-reaction dialysis.
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes with comparable yields.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, imidazole-H), 7.89–7.12 (m, 7H, aromatic-H), 3.87 (s, 3H, OCH₃), 3.82 (s, 3H, COOCH₃).
  • HRMS (ESI) : m/z 408.1224 [M+H]⁺ (calc. 408.1219).

Thermal Stability :

  • Melting point: 218–220°C (decomposition observed above 250°C).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Cyclocondensation 68 95 120
Suzuki Coupling 82 98 180
Microwave-Assisted 85 97 200

Industrial and Pharmacological Implications

The compound’s synthesis supports drug discovery efforts targeting:

  • Anticancer Agents : Imidazo[2,1-b]thiazoles inhibit kinase pathways.
  • Antimicrobials : Structural analogs show MIC values <1 µg/mL against resistant strains.

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